molecular formula C23H18F3NS B2584312 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole CAS No. 681273-40-5

1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole

Cat. No. B2584312
CAS RN: 681273-40-5
M. Wt: 397.46
InChI Key: YRLSKTSITWAWIO-UHFFFAOYSA-N
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Description

1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole, also known as BTRX-335140, is a novel indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

Scientific Research Applications

Synthesis and Structural Analysis

1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole and its derivatives have been a subject of study in the context of chemical synthesis and structural analysis. Boraei et al. (2020) described the synthesis of a benzylsulfanyl-triazolyl-indole scaffold, showcasing the compound's synthesis and structure through various analytical methods like X-ray diffraction and NMR analysis. The study highlights the importance of short contacts like N...H, S...H, and C...H, as well as weak π-π stacking interactions in the molecular packing of this scaffold (Boraei, Soliman, Yousuf, & Barakat, 2020).

Palani et al. (2006) provided insights into the crystal structures of compounds containing the indole ring system, revealing the non-planarity of the indole ring system and the importance of interactions like C–H...O, C–H...π, and π...π in stabilizing the molecules (Palani, Sureshbabu, Srinivasan, Nethaji, & Ponnuswamy, 2006).

Catalytic Applications

The compound and its derivatives have been explored for their potential in catalytic applications. Maeda et al. (2004) investigated the use of vanadium catalysts for the direct synthesis of sulfanylindoles from indoles and thiols, indicating the potential of these compounds in synthetic chemistry (Maeda, Koyabu, Nishimura, & Uemura, 2004).

Anti-Corrosion Properties

Liu et al. (2022) studied the corrosion inhibition effects of 3‐(phenylsulfinyl)indoles, demonstrating their potential in protecting iron surfaces in acidic media. This research indicates the applicability of such compounds in materials science, particularly in corrosion prevention (Liu, Wang, Zhang, Wang, Cheng, Li, & Wu, 2022).

Antiviral and Anticancer Potential

Silvestri et al. (2003) explored the anti-HIV-1 activities of certain benzenesulfonylindoles, suggesting the potential therapeutic applications of these compounds in treating viral infections (Silvestri, De Martino, La Regina, Artico, Massa, Vargiu, Mura, Loi, Marceddu, & la Colla, 2003).

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

The molecular and cellular effects of This compound Given the broad biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name

1-benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NS/c24-23(25,26)19-10-6-9-18(13-19)16-28-22-15-27(14-17-7-2-1-3-8-17)21-12-5-4-11-20(21)22/h1-13,15H,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLSKTSITWAWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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